molecular formula C16H26ClNO B1397542 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-57-6

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397542
CAS No.: 1219982-57-6
M. Wt: 283.83 g/mol
InChI Key: FATLPJHHNKWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride ( 1219982-57-6) is an organic compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol . This piperidine hydrochloride derivative is offered as a high-purity reagent strictly for research and development purposes. Compounds featuring a piperidine core, such as this one, are of significant interest in medicinal chemistry and pharmacology research. Piperidine and its substituted derivatives are fundamental scaffolds found in a wide range of bioactive molecules and are frequently investigated for their potential interactions with the central nervous system . The specific structure of this compound, which incorporates a phenoxyethyl chain linked to the piperidine nitrogen, suggests potential for exploration in various pharmacological areas. Similar structural motifs are explored in scientific literature for their diverse biological activities . Researchers are directed to consult the material safety data sheet (MSDS) for detailed handling and hazard information. This product is intended for research use only and is not classified as a medicinal product or approved for any human or veterinary therapeutic use.

Properties

IUPAC Name

2-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)14-6-5-8-16(12-14)18-11-9-15-7-3-4-10-17-15;/h5-6,8,12-13,15,17H,3-4,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATLPJHHNKWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

In industrial production, large-scale batch reactions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.

Analysis

The synthesized compound needs to undergo rigorous analytical testing to confirm its identity and purity.

  • Spectroscopic Methods Employ Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to confirm the molecular structure.
  • Chromatographic Techniques Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product.

Data Tables

Due to the absence of specific data for 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride, the following table provides a general outline for the expected analytical data:

Analysis Type Expected Outcome
NMR (¹H and ¹³C) Peaks corresponding to the isopropyl, phenoxyethyl, and piperidine protons and carbons
Mass Spectrometry (MS) Molecular ion peak matching the calculated molecular weight of the hydrochloride salt
HPLC Purity ≥ 98%

Sustainable Synthesis Considerations

  • Greener Solvents Whenever possible, substitute traditional organic solvents with more environmentally friendly alternatives such as ethanol or water.
  • Waste Reduction Optimize reaction conditions to minimize waste and maximize atom economy.
  • Catalysis Employ catalytic methods to reduce the amount of reagents needed and improve reaction efficiency.

Example Synthesis

The following example illustrates the preparation of high-purity piperazine derivatives, which may offer insights into similar piperidine-based syntheses:

  • React piperazine and piperazine dihydrochloride in a solvent to produce piperazine mono-hydrochloric salt.
  • Utilize the piperazine mono-hydrochloric salt and 2-(2-chloroethoxy) ethanol in a solvent.
  • After the reaction, filter to recover piperazine dihydrochloride for reuse.
  • Evaporate the filtrate to obtain a crude product.
  • Rectify the crude product under vacuum to obtain the high-purity piperazine derivative.

Chemical Reactions Analysis

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is primarily attributed to its modulation of enzyme functions and receptor interactions. Key areas of activity include:

  • Enzyme Inhibition : It may influence metabolic pathways by modulating enzyme functions.
  • Receptor Binding : The compound interacts with specific receptors, potentially influencing various signaling pathways.
  • Antinociceptive Properties : Exhibits pain-relieving effects in animal models.
  • Sedative Effects : Demonstrates sedative properties in pharmacological studies.

Enzyme Interaction Studies

Research indicates that compounds similar to 2-[2-(3-Isopropylphenoxy)ethyl]piperidine can interact with cytochrome P450 enzymes, crucial for drug metabolism. This interaction suggests implications for drug efficacy and safety profiles due to altered metabolic pathways .

Receptor Agonism

Studies involving phenoxypropyl piperidine derivatives highlight their potential as high-affinity agonists for neuropeptide receptors, showcasing therapeutic potential in pain management .

Pharmacological Effects

In vivo studies have demonstrated significant antinociceptive and sedative effects when derivatives of this compound are administered to rodent models, indicating potential applications in pain relief therapies .

Case Studies

Case Study 1: Antinociceptive Activity

In a controlled study, rodents were administered varying doses of the compound. Results indicated a dose-dependent reduction in pain response, suggesting efficacy as an analgesic agent. This finding aligns with the observed interactions with pain-related receptors .

Case Study 2: Sedative Properties

Another study assessed the sedative effects using behavioral tests in rodents. Findings revealed significant sedation at higher doses, supporting its potential use in managing anxiety or sleep disorders .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme functions, potentially affecting metabolic pathways.
Receptor BindingInteracts with specific receptors, influencing signaling pathways.
AntinociceptiveExhibits pain-relieving properties in animal models.
Sedative EffectsDemonstrates sedative effects in pharmacological studies.

Mechanism of Action

The mechanism of action of 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituents on the piperidine ring significantly alter physicochemical properties. For example, the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl increases molecular weight and lipophilicity compared to the target compound .
  • Heterocyclic substituents (e.g., imidazole in 2-(2-(1-Methyl-1H-imidazol-2-yl)ethyl)piperidine HCl ) may confer unique pharmacological profiles, such as interaction with neurotransmitter receptors .

Physicochemical Properties and Pharmacological Implications

Lipophilicity and Solubility

  • In contrast, 4-(Diphenylmethoxy)piperidine HCl is highly lipophilic due to its bulky diphenyl group, which may limit solubility but enhance CNS penetration .

Pharmacological Activity

  • Donepezil HCl (a piperidine-based acetylcholinesterase inhibitor) shares structural motifs with the target compound, such as the piperidine ring and aromatic substituents.
  • Isopropylphenidine HCl (a phenethylamine analog) is structurally distinct but highlights the role of isopropyl groups in modulating receptor binding, possibly relevant to the target compound’s activity .

Biological Activity

2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₆ClNO. The compound features a piperidine ring substituted with a 3-isopropylphenoxyethyl group, contributing to its unique biological activity. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been studied for its potential effects on:

  • Histamine H3 Receptor (H3R) : Compounds similar to this compound have shown affinity for the H3R, which plays a crucial role in neurotransmitter regulation in the brain. Inhibition of this receptor can lead to increased levels of dopamine (DA) and other neurotransmitters, suggesting potential implications for treating neurological disorders such as Parkinson's disease .
  • Monoamine Oxidase B (MAO-B) : The compound has also been investigated for its inhibitory effects on MAO-B. This enzyme is involved in the breakdown of neurotransmitters such as dopamine. Inhibition can lead to elevated levels of these neurotransmitters, offering therapeutic benefits for conditions like depression and neurodegenerative diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Properties : Similar piperidine derivatives have been identified as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may influence serotonin levels positively.
  • Neuroprotective Effects : By modulating neurotransmitter levels through H3R and MAO-B inhibition, the compound may provide neuroprotective benefits, particularly in models of neurodegeneration .

Case Studies

  • In Vitro Studies : A study evaluated the affinity of various analogs for the H3R and their inhibitory potency against MAO-B. Results indicated that compounds with structural similarities to this compound demonstrated significant inhibitory activity against MAO-B (IC50 < 50 nM), supporting their potential use in treating neurological disorders .
  • In Vivo Evaluations : In animal models, administration of related compounds has shown a decrease in food and water consumption, indicating alterations in feeding behavior linked to H3R antagonism. Additionally, these studies reported increased DA levels in the cerebral cortex and striatum following treatment, further validating the compound's neuropharmacological profile .

Research Applications

The compound is not only relevant for therapeutic purposes but also serves as an important intermediate in chemical synthesis. Its applications extend to:

  • Pharmaceutical Development : As a precursor for synthesizing various pharmaceuticals targeting central nervous system disorders.
  • Chemical Research : Used in studies exploring receptor interactions and enzyme inhibition mechanisms.

Q & A

Q. What are the recommended analytical techniques for assessing the purity of 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride in research settings?

  • Methodological Answer : Purity assessment requires a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., at 206 nm) and nuclear magnetic resonance (NMR) spectroscopy. HPLC quantifies impurities, while ¹H NMR identifies residual solvents (e.g., acetone at 0.2% as per batch analysis) and structural integrity. For trace-level analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended to detect low-abundance contaminants .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a dry environment at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Use amber glass containers to minimize light exposure. Avoid dust formation by handling in a fume hood with HEPA filtration, and wear nitrile gloves and EN 166-certified goggles to prevent skin/eye contact .

Q. What safety protocols are critical during the synthesis of this compound?

  • Methodological Answer : Conduct reactions in a well-ventilated fume hood with explosion-proof equipment. Use carbon dioxide or dry chemical fire extinguishers for solvent-related fires. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental contamination. Implement strict PPE protocols, including respiratory protection if aerosolization is possible .

Q. Which spectroscopic methods are suitable for structural elucidation?

  • Methodological Answer : Combine ¹H/¹³C NMR for backbone analysis, focusing on the piperidine ring (δ 1.4–3.0 ppm) and isopropylphenoxy group (δ 6.7–7.2 ppm). Infrared (IR) spectroscopy can confirm the hydrochloride salt via N–H stretches (~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Apply in vitro-in vivo correlation (IVIVC) models to account for metabolic differences. Use hepatocyte incubation or microsomal assays (e.g., rat liver S9 fractions) to identify active metabolites. Cross-validate findings with pharmacokinetic studies measuring plasma half-life and tissue distribution. Reference structural analogs (e.g., lefetamine derivatives) to contextualize metabolic pathways .

Q. What computational strategies predict the reactivity of this compound under varying conditions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model electrophilic substitution at the piperidine nitrogen or phenoxy group. Solvent effects can be simulated using the conductor-like polarizable continuum model (CPCM). Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational stability in aqueous vs. lipid membranes .

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity). For the piperidine-ethylphenoxy coupling step, replace dichloromethane with ethyl acetate to reduce toxicity. Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates. Purify via recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity .

Q. What methodologies address discrepancies in reported toxicity profiles?

  • Methodological Answer : Perform in silico toxicity prediction using tools like ProTox-II or Derek Nexus to flag potential hazards (e.g., hepatotoxicity). Validate with in vitro assays: MTT for cytotoxicity in HepG2 cells and Ames test for mutagenicity. Cross-reference with structural analogs (e.g., paroxetine impurities) to identify scaffold-specific risks .

Q. How can researchers track and quantify metabolites in biological matrices?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). For phase I metabolites, apply positive electrospray ionization (ESI+) with a C18 column (e.g., Waters Acquity BEH). Quantify using stable isotope-labeled internal standards (e.g., ²H₅ or ¹³C analogs) to correct for matrix effects .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :
    Lyophilize the compound to form a stable hydrochloride salt. Store under vacuum-sealed desiccation with silica gel. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Add antioxidants (e.g., 0.1% BHT) if oxidation is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
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